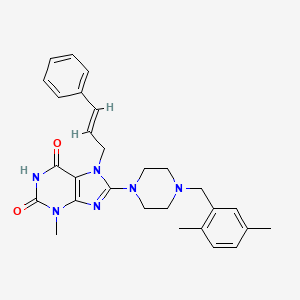
7-cinnamyl-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-cinnamyl-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H32N6O2 and its molecular weight is 484.604. The purity is usually 95%.
BenchChem offers high-quality 7-cinnamyl-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cinnamyl-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed synthetic routes to create novel compounds with potential pharmaceutical applications, including derivatives of purine and piperazine. For instance, novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives, which share a structural motif with the specified compound, have been synthesized as ABC ring models of saframycins, indicating their potential use in creating anticancer agents (Saito et al., 1997). Similarly, the synthesis and analysis of Xanthene derivatives for their antiasthmatic activity highlight the broader pharmacological potential of these chemically related compounds (Bhatia et al., 2016).
Antimicrobial and Antituberculosis Activity
The design and synthesis of purine connected piperazine derivatives have shown promising results as novel inhibitors of Mycobacterium tuberculosis. This research underscores the potential use of such compounds in developing new treatments for tuberculosis, with several analogues exhibiting greater potency than current clinical drugs (Konduri et al., 2020).
Anticancer and Antiproliferative Effects
Studies have identified derivatives structurally related to the specified compound with anticancer and antiproliferative activities. For example, cinnamide derivatives have been synthesized and shown to possess effective activities against neurotoxicity induced by glutamine in PC12 cells, suggesting their potential in treating cerebral infarction and related conditions (Zhong et al., 2018). Furthermore, derivatives have demonstrated antiproliferative effects and the ability to induce erythroid differentiation against K-562 human chronic myelogenous leukemia, indicating their utility in leukemia therapy (Saab et al., 2013).
properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O2/c1-20-11-12-21(2)23(18-20)19-32-14-16-33(17-15-32)27-29-25-24(26(35)30-28(36)31(25)3)34(27)13-7-10-22-8-5-4-6-9-22/h4-12,18H,13-17,19H2,1-3H3,(H,30,35,36)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQTVQGYWXGCMP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC=CC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3C/C=C/C5=CC=CC=C5)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cinnamyl-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693640.png)
![(2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2693642.png)
![(4aR,5R,5aR,8aR,9S)-10-(pyridin-3-yl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2693643.png)

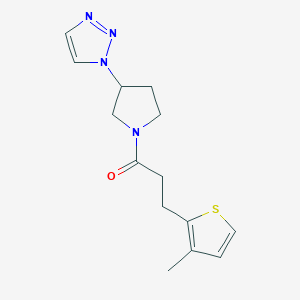
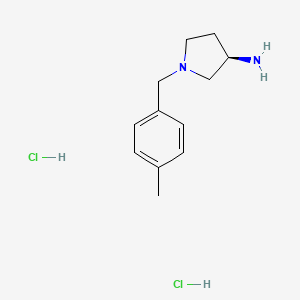
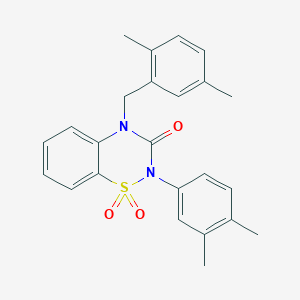
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2693651.png)

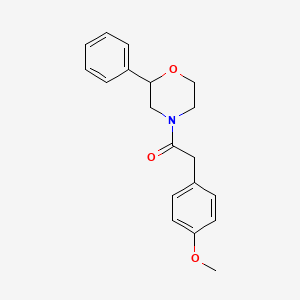
![6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693657.png)